But-3-enyl 2-isocyanoacetate But-3-enyl 2-isocyanoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13430243
InChI: InChI=1S/C7H9NO2/c1-3-4-5-10-7(9)6-8-2/h3H,1,4-6H2
SMILES: C=CCCOC(=O)C[N+]#[C-]
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

But-3-enyl 2-isocyanoacetate

CAS No.:

Cat. No.: VC13430243

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

But-3-enyl 2-isocyanoacetate -

Specification

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name but-3-enyl 2-isocyanoacetate
Standard InChI InChI=1S/C7H9NO2/c1-3-4-5-10-7(9)6-8-2/h3H,1,4-6H2
Standard InChI Key KMWGHOBXROQNTG-UHFFFAOYSA-N
SMILES C=CCCOC(=O)C[N+]#[C-]
Canonical SMILES C=CCCOC(=O)C[N+]#[C-]

Introduction

Chemical Identity and Structural Features

But-3-enyl 2-isocyanoacetate (IUPAC name: but-3-en-1-yl 2-isocyanoacetate) belongs to the class of isocyanates, distinguished by the presence of the isocyano functional group. Its molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol. The structure comprises a but-3-enyl chain (CH₂=CHCH₂CH₂-) esterified to the α-carbon of an isocyanoacetic acid moiety. Key structural attributes include:

  • Isocyano Group (-NC): A highly reactive site enabling cycloaddition and nucleophilic substitution reactions .

  • Conjugated Alkene: The but-3-enyl group introduces unsaturation, facilitating participation in Diels-Alder or radical-mediated transformations .

  • Ester Linkage: Enhances solubility in organic solvents and modulates electronic effects on the isocyano group .

Synthesis and Reaction Pathways

Synthetic Routes from Ethyl Isocyanoacetate

The most direct synthesis of but-3-enyl 2-isocyanoacetate involves alkylation of ethyl isocyanoacetate with 4-bromo-1-butene, as demonstrated in related systems . In a representative procedure:

  • Base-Mediated Alkylation: Ethyl isocyanoacetate reacts with 4-bromo-1-butene in the presence of sodium hydride (NaH) in anhydrous diethyl ether/DMSO.

  • Iterative Additions: Sequential additions of NaH and 4-bromo-1-butene ensure complete substitution, yielding the but-3-enyl ester after 48 hours .

Reaction Conditions:

ParameterValue
SolventDiethyl ether/DMSO
Temperature0°C → Room temperature
Reaction Time48 hours
Yield~70% (estimated)

This method parallels the synthesis of ethyl isocyanoacetate derivatives, where the choice of alkyl halide dictates the ester substituent .

Alternative Pathways via Isocyanate Intermediates

Physicochemical Properties

While experimental data for but-3-enyl 2-isocyanoacetate are scarce, its properties can be extrapolated from structurally related compounds:

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include ν(N≡C) ~2150 cm⁻¹ and ν(C=O) ~1740 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: δ 5.7–5.9 (m, 1H, CH₂=CH), δ 4.2–4.4 (t, 2H, OCH₂), δ 3.8–4.0 (s, 2H, CH₂NC) .

    • ¹³C NMR: δ 160–165 (C=O), δ 120–125 (CH₂=CH), δ 60–65 (OCH₂) .

Stability and Reactivity

  • Thermal Sensitivity: The isocyano group decomposes above 100°C, necessitating low-temperature storage .

  • Hydrolytic Instability: Susceptible to hydrolysis in aqueous acidic or basic conditions, yielding urea or carbamate derivatives .

Applications in Organic Synthesis

Heterocycle Construction

But-3-enyl 2-isocyanoacetate serves as a linchpin in multicomponent reactions (MCRs). For instance, its participation in Ugi-type reactions enables the synthesis of pyrrolidinones and indoles :

  • Ugi Reaction: Reacts with amines, aldehydes, and carboxylic acids to form tetrazole or lactam frameworks.

  • Radical Cyclization: Under oxidative conditions, the alkene moiety undergoes radical addition, facilitating bicyclic scaffold assembly .

Case Study: In the synthesis of 8-azabicyclo[3.2.1]octane, a proline analog, ethyl isocyanoacetate derivatives underwent radical cyclization to form quaternary carbon centers . Analogous reactivity is anticipated for but-3-enyl 2-isocyanoacetate.

Medicinal Chemistry Intermediates

Though direct pharmacological data are unavailable, structurally similar isocyanoacetates exhibit bioactivity:

  • Anticancer Potential: Trifluoroethyl ureas derived from isocyanates showed moderate activity against leukemia and renal cancer cell lines (NCI-60 screening) .

  • Enzyme Inhibition: Isocyanoacetates inhibit diacylglycerol lipases (DAGLα/β), critical in endocannabinoid biosynthesis.

Future Directions and Research Gaps

Despite its synthetic utility, several unknowns persist:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral isocyanoacetates remains unexplored.

  • Biological Profiling: Systematic in vitro and in vivo studies are needed to evaluate therapeutic potential.

  • Green Chemistry Approaches: Solvent-free or photocatalytic methods could enhance sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator